1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethan-1-one
Description
1-[5-(Bromomethyl)-1,2-oxazol-3-yl]ethan-1-one is a brominated isoxazole derivative with a molecular formula of C₆H₆BrNO₂ (molecular weight: 204.01 g/mol). The compound features a 1,2-oxazole core substituted with a bromomethyl (-CH₂Br) group at position 5 and an acetyl (-COCH₃) group at position 3.
Properties
IUPAC Name |
1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-4(9)6-2-5(3-7)10-8-6/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXFZIWVWJTNLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
In an industrial setting, the preparation of 1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethan-1-one may involve the use of solid-supported reagents and microwave irradiation to enhance reaction efficiency and yield . The reaction conditions typically include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Chemical Reactions Analysis
1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity . The acetyl group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
- 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one (): This structural isomer places bromine directly on the oxazole ring (position 3) instead of a bromomethyl group. Its molecular formula (C₅H₄BrNO₂, MW: 190.00 g/mol) is lighter due to the absence of a methylene unit.
- 1-[4-(4-Methoxybenzoyl)-1,2-oxazol-3-yl]ethan-1-one (): Substituted with a methoxybenzoyl group at position 4, this compound (C₁₂H₁₀NO₄, MW: 241.21 g/mol) demonstrates how electron-donating groups (methoxy) contrast with the electron-withdrawing bromomethyl group. Such differences may influence biological activity and solubility .
Halogenated Analogues
- Anticancer Isoxazole Derivatives (): Compounds 37, 39, and 40 in feature benzoyl or chlorophenyl substituents on fused oxadiazole-isoxazole systems. However, shared purification methods (e.g., ethanol recrystallization) highlight procedural similarities .
3-Bromo-4,5-dichloro-2-iodonitrobenzene ():
This polyhalogenated aromatic compound illustrates how multiple halogens affect steric and electronic properties. Unlike the target’s bromomethyl group, this compound’s halogen placement on a benzene ring may limit reactivity toward nucleophilic substitution .
Data Tables
Table 1: Physicochemical Comparison of Select Compounds
Table 2: Elemental Analysis of Derivatives
| Compound | C Calculated (%) | C Found (%) | H Calculated (%) | H Found (%) | N Calculated (%) | N Found (%) |
|---|---|---|---|---|---|---|
| 37 | 59.64 | 59.50 | 4.45 | 4.62 | 16.37 | 16.55 |
| 39 | 58.47 | 58.69 | 3.68 | 3.31 | 13.64 | 13.87 |
| 40 | 58.47* | 58.69* | 3.68* | 3.31* | 13.64* | 13.87* |
*Data inferred from analogous synthesis in .
Key Findings and Implications
- Synthesis Methods: Shared purification techniques (e.g., ethanol recrystallization) with compounds suggest scalability for the target compound .
- Biological Potential: While direct data is lacking, structural parallels to anticancer and antimicrobial derivatives () imply therapeutic relevance for the target .
Biological Activity
1-[5-(Bromomethyl)-1,2-oxazol-3-yl]ethan-1-one, with the molecular formula CHBrNO and CAS Number 852107-62-1, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound based on recent studies and findings.
- Molecular Weight : 204.02 g/mol
- IUPAC Name : 1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethanone
- Appearance : Liquid
- Storage Temperature : 4 °C
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazoles have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Low |
In particular, oxazole derivatives have shown promise in inhibiting the growth of resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Antitumor Activity
The antitumor potential of this compound has been investigated in vitro using various cancer cell lines. The compound's efficacy was evaluated through cytotoxicity assays.
Case Study: Cytotoxicity Assays
A study evaluated the effects of the compound on human lung cancer cell lines (A549, HCC827, NCI-H358) and normal lung fibroblast cells (MRC-5). The results indicated:
| Cell Line | IC (μM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
| MRC-5 | 3.11 ± 0.26 |
These findings suggest that while the compound exhibits significant cytotoxic effects on cancer cells, it also affects normal cells, indicating a need for further structural optimization to enhance selectivity and reduce toxicity .
The proposed mechanism by which oxazole derivatives exert their biological effects includes:
- DNA Intercalation : Compounds may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Inhibition of Key Enzymes : Targeting enzymes involved in cell proliferation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
